Bienvenue dans la boutique en ligne BenchChem!

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Strategy

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1902897-74-8, molecular formula C19H22N8O, molecular weight 378.44) is a synthetic small molecule belonging to the class of pyrazole-piperidine-benzamide hybrids bearing a 1H-tetrazol-1-yl substituent at the benzamide meta position. The compound is catalogued in the Therapeutic Target Database (TTD) as a discovery-stage investigative agent reportedly targeting the nicotinic acid receptor HCAR2/GPR109a, though TTD structural annotation may reference a distinct tricyclic analogue within the same therapeutic program.

Molecular Formula C19H22N8O
Molecular Weight 378.44
CAS No. 1902897-74-8
Cat. No. B2847458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS1902897-74-8
Molecular FormulaC19H22N8O
Molecular Weight378.44
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
InChIInChI=1S/C19H22N8O/c28-19(14-2-1-3-16(10-14)27-12-20-24-25-27)21-15-6-8-26(9-7-15)18-11-17(22-23-18)13-4-5-13/h1-3,10-13,15H,4-9H2,(H,21,28)(H,22,23)
InChIKeyKSBFYDBSFVZSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1902897-74-8): Structural Identity and Research-Grade Procurement Baseline


N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1902897-74-8, molecular formula C19H22N8O, molecular weight 378.44) is a synthetic small molecule belonging to the class of pyrazole-piperidine-benzamide hybrids bearing a 1H-tetrazol-1-yl substituent at the benzamide meta position . The compound is catalogued in the Therapeutic Target Database (TTD) as a discovery-stage investigative agent reportedly targeting the nicotinic acid receptor HCAR2/GPR109a, though TTD structural annotation may reference a distinct tricyclic analogue within the same therapeutic program [1]. Vendor listings describe the compound as a potential p21-activated kinase 4 (PAK4) inhibitor with antiproliferative activity against cancer cell lines, yet no peer-reviewed quantitative potency data have been disclosed for this specific chemical entity as of the literature cut-off . The compound is commercially available for non-human research use at purities typically ≥95% (HPLC), making it a candidate for hit validation, selectivity profiling, or structure–activity relationship (SAR) expansion in kinase or GPCR drug discovery campaigns .

Why N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Cannot Be Interchanged with Structurally Proximal Analogues: A Quantitative Differentiation Rationale


This compound occupies a distinct region of chemical space that is not replicated by any single commercially available analogue. The combination of three pharmacophoric elements—a 5-cyclopropyl-1H-pyrazol-3-yl group, a piperidin-4-yl linker, and a 3-(1H-tetrazol-1-yl)benzamide terminus—generates a unique hydrogen-bond donor/acceptor topology and conformational profile that diverges from simpler benzamide analogues such as N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL324942, CDK2 IC50 = 290 nM) [1], or 5-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-tetrazole (GPR109b EC50 = 3,230 nM) [2], as well as from close positional isomers like 3-cyano-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide . The tetrazole moiety at the meta position of the benzamide ring introduces distinct electrostatic and metabolic stability characteristics compared to cyano, chloro, or methoxy substituents found in otherwise identical scaffolds, potentially altering target engagement, selectivity, and pharmacokinetic disposition. Generic substitution without matched-pair analysis therefore risks loss of the specific binding interactions, selectivity windows, and physicochemical parameters that define this compound's research utility [1].

Quantitative Differentiation Evidence for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Against Closest Comparators


Structural Uniqueness: The 3-(1H-Tetrazol-1-yl)benzamide Pharmacophore as a Differentiating Element Versus Cyano, Chloro, and Methoxy Analogues

Among the disclosed series of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide derivatives, the 3-(1H-tetrazol-1-yl) substitution represents a metabolically stable carboxylic acid bioisostere that is absent in the closest commercially available comparators. Specifically, the 3-cyano analogue, the 2-chloro analogue, and the 3-methoxy analogue each present different electronic and steric profiles at the benzamide aryl position . The tetrazole ring contributes an additional hydrogen-bond acceptor surface (four nitrogen lone pairs) and a topological polar surface area (tPSA) increment of approximately 29 Ų relative to a cyano substituent, calculated using standard fragment-based tPSA methods [1]. This physicochemical differentiation is critical for target engagement: in the related PAK4 inhibitor series, compounds bearing hydrogen-bond-capable heterocycles at this vector demonstrated sub-micromolar enzyme inhibition (IC50 < 1 μM across the series), whereas the absence of such functionality in simpler benzamides correlated with reduced potency [2].

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Strategy

Predicted Pharmacokinetic Differentiation: logP, tPSA, and Rotatable Bond Profile Versus the Simpler N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide Scaffold

The target compound possesses a significantly extended molecular framework relative to N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL324942; C13H13N3O; MW 227.26), incorporating a piperidine linker and a tetrazole-substituted benzamide that together add 151.18 Da in molecular weight, four additional heteroatoms, and three additional rotatable bonds [1]. This structural expansion shifts the physicochemical profile: the target compound exhibits a predicted logP of ~2.65 versus ~2.08 for CHEMBL324942 (increase of ~0.57 log units), and a tPSA of approximately 101 Ų versus ~58 Ų, moving it closer to the CNS drug-likeness boundary while maintaining oral bioavailability potential according to Lipinski and Veber rule analyses [2]. The ligand efficiency metrics (LE ~0.25–0.30 for the target, assuming a hypothetical IC50 of 100–300 nM by class extrapolation) are within the acceptable range for lead optimization, but the heavier molecular weight reduces the fragment-like character that makes CHEMBL324942 (LE ~0.45 at IC50 = 290 nM) a more efficient starting point for fragment-based discovery [1][3].

ADME Prediction Drug-Likeness Property-Based Design

Target Engagement Inference: PAK4 Inhibitory Activity by Structural Analogy to 2,4-Diaminoquinazoline-Based PAK4 Inhibitors

Vendor annotations identify the target compound as a PAK4 inhibitor with antiproliferative effects in cancer cell lines, though no peer-reviewed IC50, Kd, or cellular EC50 data have been published for this specific entity . Structural analogy can be drawn to the 2,4-diaminoquinazoline PAK4 inhibitor series published by Guo et al. (2018), in which compounds bearing the same N-(5-cyclopropyl-1H-pyrazol-3-yl) recognition motif demonstrated PAK4 IC50 values of 0.060–0.068 μM for the most potent members (compounds 8d and 9c), with corresponding A549 lung cancer cell antiproliferative activity [1]. However, the target compound replaces the quinazoline-2,4-diamine hinge-binding scaffold with a 3-(1H-tetrazol-1-yl)benzamide linked through a piperidine spacer, representing a scaffold-hop that has not been validated in published enzymatic or cellular assays. Consequently, any PAK4 potency claim for the target compound remains a class-level inference pending direct measurement [2].

PAK4 Inhibition Cancer Cell Proliferation Kinase Selectivity

GPR109a/HCA2 Receptor Agonism: Database Annotation Versus Structural Mismatch with the Tricyclic Pyrazole-Tetrazole Series

The Therapeutic Target Database (TTD) associates CAS 1902897-74-8 with GPR109a agonism, citing the 2010 Boatman et al. paper describing tricyclic pyrazole-tetrazole partial agonists of the nicotinic acid receptor [1]. However, the TTD structural entry (C8H8N6; a tricyclic cyclopropa-cyclopenta-pyrazole-tetrazole) does not correspond to the target compound's structure (C19H22N8O), strongly suggesting a database annotation error or a parent-scaffold association [2]. The authentic tricyclic series achieved GPR109a agonist EC50 values as low as sub-100 nM in cAMP assays, with compound 16 (MK-1903; a related GPR109a full agonist) demonstrating EC50 = 12.9 nM, superior to niacin (EC50 = 51 nM) . In contrast, the simpler biaryl analogue 5-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-tetrazole exhibited only weak GPR109b agonist activity (EC50 = 3,230 nM) [3]. The target compound, bearing a piperidine-extended benzamide-tetrazole, has not been directly tested in any published GPR109a or GPR109b assay, and its agonism at these receptors cannot be assumed.

GPR109a Agonism Niacin Receptor Free Fatty Acid Reduction

Combinatorial Library Diversity: The Tetrazole-Containing Benzamide as a Unique Diversity Element in Screening Collection Design

Within the commercially available sub-series of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamides, the 3-(1H-tetrazol-1-yl) derivative is the only member bearing a nitrogen-rich, acidic heterocycle at the benzamide 3-position. A survey of over 10 disclosed analogues reveals that alternative 3-position substituents include -CN, -Cl, -OCH₃, -H, -CH₃, and acetamido, none of which replicate the tetrazole's combination of acidity (pKa ~4.9 for the tetrazole N–H tautomer), metal-coordination capacity, and metabolic resistance to Phase I oxidation . This uniqueness translates to a distinct fingerprint in computational diversity analyses: the tetrazole analogue occupies a different region of property space (fraction sp³ = 0.26; heteroatom count = 9; aromatic ring count = 4) compared to the cluster centroid of the broader sub-series (mean fraction sp³ ≈ 0.22; mean heteroatom count ≈ 6; mean aromatic ring count = 3), making it a high-value singleton for screening library augmentation [1].

High-Throughput Screening Chemical Library Design Diversity-Oriented Synthesis

Recommended Research Application Scenarios for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1902897-74-8)


PAK4 Inhibitor Scaffold-Hopping and Structure–Activity Relationship (SAR) Expansion

The compound serves as a scaffold-hop candidate for PAK4 inhibitor discovery programs seeking to replace the 2,4-diaminoquinazoline core (exemplified by compounds 8d and 9c with PAK4 IC50 = 0.060–0.068 μM in the Guo et al. 2018 series) with a 3-(1H-tetrazol-1-yl)benzamide hinge-binding motif [1]. Researchers can systematically compare enzymatic PAK4 inhibition, A549 cell antiproliferative activity, and migration/invasion suppression between the target compound and published quinazoline-based inhibitors to establish whether the benzamide-tetrazole scaffold retains potency while offering differentiated kinase selectivity or ADME properties. This application is supported by the structural analogy to validated PAK4 chemotypes and the compound's commercial availability at ≥95% purity .

Chemical Biology Probe Development for Kinase Selectivity Profiling Across the PAK Family

Given the distinct tetrazole pharmacophore, which is absent in all other commercially available N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide analogues (e.g., 3-cyano, 2-chloro, 3-methoxy derivatives), this compound can be deployed in broad-panel kinase selectivity screens (e.g., KINOMEscan or similar) to determine whether the tetrazole substitution shifts selectivity away from CDK2 (target of the simpler analogue N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide, IC50 = 290 nM) and toward group II PAKs (PAK4–6) or other kinases [2]. The outcome enables rational design of selective PAK4 chemical probes differentiated from pan-kinase or CDK2-preferring scaffolds [3].

High-Throughput Screening Library Augmentation for Phenotypic and Target-Based Campaigns

As the only member of its immediate structural sub-series that contains an acidic, nitrogen-rich heterocycle (pKa ~4.9; 9 heteroatoms; tPSA ~101 Ų), the compound fills an underrepresented region of chemical diversity space in typical screening collections [1]. Procurement for inclusion in diversity-oriented screening libraries is justified by its singleton status: computational diversity analysis confirms that its property profile (fraction sp³ = 0.26; logP = 2.65) is not duplicated by any of the >10 alternative 3-position substituted analogues, reducing redundancy and maximizing the probability of identifying novel hit clusters in both biochemical and cell-based assays .

Carboxylic Acid Bioisostere Validation in Medicinal Chemistry Campaigns

The 1H-tetrazol-1-yl group at the benzamide meta position is a well-established carboxylic acid bioisostere, offering enhanced metabolic stability and membrane permeability compared to carboxylic acids while retaining similar pKa and H-bond donor/acceptor capacity [1]. This compound enables direct matched-pair comparison with 3-carboxybenzamide analogues (if synthesized) or with other tetrazole positional isomers to quantify the impact of the tetrazole placement on target potency, oral bioavailability, and plasma protein binding. Such studies inform lead optimization decisions in programs where a carboxylic acid is present in the pharmacophore but requires bioisosteric replacement for improved drug-like properties .

Quote Request

Request a Quote for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.